(3-ethyl-4-fluorophenyl)boronic acid
Overview
Description
(3-ethyl-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethyl group at the third position and a fluorine atom at the fourth position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be key reagents in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, (3-ethyl-4-fluorophenyl)boronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The reaction conditions for this process are generally mild and tolerant of various functional groups .
Biochemical Pathways
The compound’s role in the sm cross-coupling reaction suggests it could be involved in the formation of carbon–carbon bonds . This could potentially affect various biochemical pathways, depending on the specific context of its use.
Pharmacokinetics
Boronic acids are generally known for their stability, ease of preparation, and environmental benignity , which could potentially influence their pharmacokinetic properties.
Result of Action
The primary result of the action of this compound, in the context of the SM cross-coupling reaction, is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of water or certain functional groups . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-ethyl-4-fluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction can be performed using a Grignard reagent derived from 3-ethyl-4-fluorobromobenzene and a boric ester like trimethyl borate. The reaction is typically carried out at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-ethyl-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-ethyl-4-fluorophenyl)boronic acid has diverse applications in scientific research:
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in biochemical studies.
Industry: The compound is used in the development of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the ethyl group at the third position.
3-Chloro-4-fluorophenylboronic acid: Similar structure but has a chlorine atom instead of an ethyl group.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of an ethyl group.
Uniqueness: (3-ethyl-4-fluorophenyl)boronic acid is unique due to the presence of both an ethyl group and a fluorine atom on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of these substituents can enhance the compound’s utility in specific synthetic and research applications.
Properties
IUPAC Name |
(3-ethyl-4-fluorophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,11-12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABGKWFFCFAAJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282297 | |
Record name | B-(3-Ethyl-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960235-01-2 | |
Record name | B-(3-Ethyl-4-fluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960235-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(3-Ethyl-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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